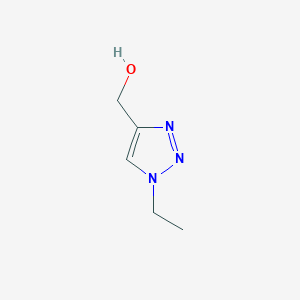

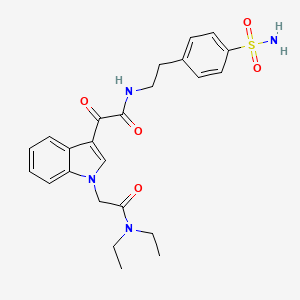

![molecular formula C11H14N4O3S B3001582 5-氨基-N-[(4-甲氧基苯基)甲基]-1H-吡唑-4-磺酰胺 CAS No. 1184583-83-2](/img/structure/B3001582.png)

5-氨基-N-[(4-甲氧基苯基)甲基]-1H-吡唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

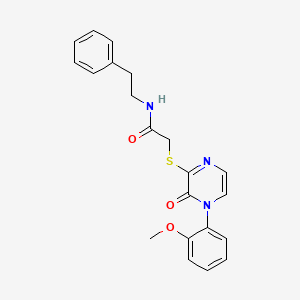

The compound "5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide" is a derivative of the pyrazole class, which is known for its potential pharmacological properties. Pyrazole derivatives have been extensively studied for their potential use in medicinal chemistry due to their diverse biological activities. The presence of the sulfonamide group in such compounds is often associated with antimicrobial and antitumor activities .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol . Although the exact synthesis of "5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide" is not detailed in the provided papers, similar synthetic strategies involving the use of hydrazine hydrate and appropriate precursors could be employed.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a planar central pyrazole ring. In the case of 5-amino-4-methylsulfonyl-1-phenyl-1H-pyrazole, the 1-phenyl group does not affect the π-electron system of the pyrazole nucleus, and the 5-amino group is strongly conjugated with the pyrazole ring, which directs the negative charge towards the sulfonyl oxygen atoms . This conjugation is crucial for the biological activity of the compound as it affects the interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including C-H amidation and sulfonamidation, which are facilitated by the presence of directing groups. For example, 2-aminophenyl-1H-pyrazole has been used as a removable directing group for copper-mediated C-H sulfonamidation, producing a variety of sulfonamides . This suggests that the compound could also participate in similar reactions, potentially leading to a range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The intramolecular hydrogen bonding within these compounds, as seen in 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole, contributes to their stability and affects their solubility and crystalline structure . The presence of substituents such as the methoxyphenyl group and the sulfonamide moiety can also impact the compound's hydrophobicity, which is an important factor in drug design and bioavailability .

科学研究应用

抗菌和抗结核潜力

Shingare 等人(2022 年)的研究重点是苯磺酰胺吡唑恶二唑衍生物,该衍生物与 5-氨基-N-[(4-甲氧基苯基)甲基]-1H-吡唑-4-磺酰胺密切相关。这些化合物显示出有希望的抗菌和抗结核活性,特别是对大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌和化脓性链球菌以及结核分枝杆菌 H37Rv。

碳酸酐酶同工酶的抑制

Bülbül 等人(2008 年)研究了 5-氨基-1,3,4-噻二唑-2-磺酰胺的吡唑羧酸酰胺,其结构与所讨论的化合物相似。他们的研究表明,这些化合物有效抑制碳酸酐酶同工酶 hCA-I 和 hCA-II,这可能与目标化合物的活性有关 (Bülbül、Kasımoğulları 和 Küfrevioğlu,2008 年)。

对癌细胞的细胞毒性

Hassan 等人(2014 年)合成了 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺,并测试了它们对艾氏腹水癌 (EAC) 细胞的细胞毒活性。这表明在癌症研究中具有与 5-氨基-N-[(4-甲氧基苯基)甲基]-1H-吡唑-4-磺酰胺结构相关的化合物的潜在应用 (Hassan、Hafez 和 Osman,2014 年)。

抗增殖活性

Mert 等人(2014 年)探讨了吡唑-磺酰胺衍生物的抗增殖活性,该衍生物对大鼠脑肿瘤细胞显示出细胞选择性作用,并具有广谱抗肿瘤活性。这项研究表明在癌症治疗中的潜在应用 (Mert、Yaglıoglu、Demirtaş 和 Kasımoğulları,2014 年)。

在中枢神经系统疾病中的应用

Canale 等人(2016 年)研究了 (芳氧基) 乙基哌啶的 N-烷基化芳基磺酰胺,其中包括与所讨论化合物结构相似的化合物。他们发现特定的化合物是有效且选择性的 5-HT7 受体拮抗剂和多模态 5-HT/多巴胺受体配体,表明在治疗中枢神经系统疾病中的潜在应用 (Canale 等人,2016 年)。

缓蚀

Yadav 等人(2016 年)研究了吡喃吡唑衍生物作为低碳钢腐蚀的抑制剂。虽然与 5-氨基-N-[(4-甲氧基苯基)甲基]-1H-吡唑-4-磺酰胺没有直接关系,但对类似结构的研究表明在缓蚀中的潜在应用 (Yadav、Gope、Kumari 和 Yadav,2016 年)。

席夫碱的合成和抗菌活性

Puthran 等人(2019 年)使用相关化合物合成了新型席夫碱,并评估了它们的抗菌活性,这表明在抗菌剂开发中的潜在应用 (Puthran 等人,2019 年)。

属性

IUPAC Name |

5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3S/c1-18-9-4-2-8(3-5-9)6-14-19(16,17)10-7-13-15-11(10)12/h2-5,7,14H,6H2,1H3,(H3,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXGMHZMUBXDNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(NN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

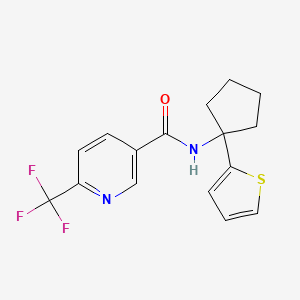

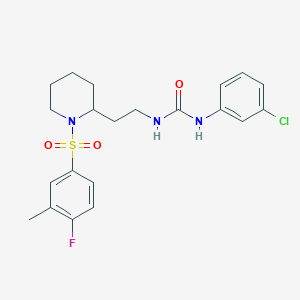

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide](/img/structure/B3001504.png)

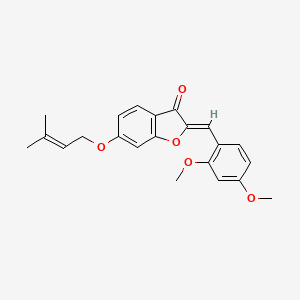

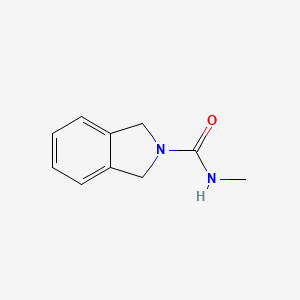

![(4-Tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione](/img/structure/B3001506.png)

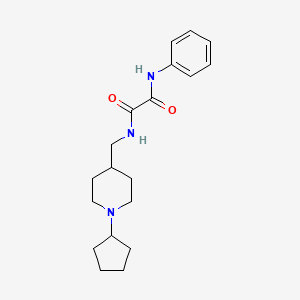

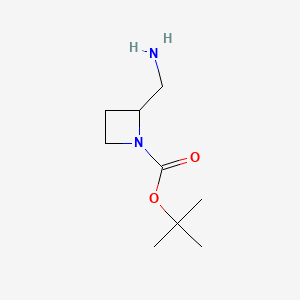

![(E)-N-[[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3001515.png)

![2-[(2-Chlorophenyl)methylcarbamoylamino]-2-methylpropanoic acid](/img/structure/B3001517.png)